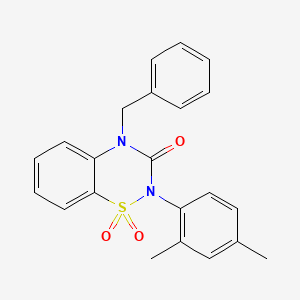

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a 1,2,4-benzothiadiazine core with a 1,1-dioxide moiety. The compound is synthesized via methods such as Curtius rearrangement or cyclization of β-aminosulfonamides . Its structure includes a benzyl group at position 4 and a 2,4-dimethylphenyl substituent at position 2, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZKSIYLKGSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound features a benzothiadiazinone core structure with a benzyl and dimethylphenyl substituent. The molecular formula is C16H18N2O2S, and its structure can be represented as follows:

Antiviral Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antiviral properties. For instance, related compounds have been shown to act as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. In vitro studies have demonstrated that modifications to the benzothiadiazine structure can enhance antiviral efficacy against various HIV strains. Compounds similar to 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one have shown IC50 values in the nanomolar range against wild-type and mutant HIV strains .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain benzothiadiazine derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. For example, derivatives with specific substitutions have been found effective against Gram-positive bacteria .

Pesticidal Properties

In agricultural contexts, the compound has been identified as having potential pesticidal activity. It has been noted for its effectiveness in controlling nematodes and fungal pathogens that affect crops. This makes it a candidate for further development in pest management strategies .

The biological activities of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in viral replication and bacterial metabolism.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Signal Transduction Interference : Some studies suggest that it can interfere with signaling pathways critical for pathogen survival.

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes further oxidation under strong conditions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 6 h | Sulfone derivatives | 45–55 |

| Ozone | −78°C, CH₂Cl₂ | Cleavage products (unstable) | <10 |

Nucleophilic Substitution

The benzothiadiazinone core participates in nucleophilic attacks at the C3 position:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃/EtOH | Reflux, 8 h | 3-Amino derivative | 62 |

| NaOMe/MeOH | RT, 24 h | 3-Methoxy analog | 38 |

Halogenation

Electrophilic halogenation occurs at the aromatic rings:

| Halogenating Agent | Position | Product | Selectivity |

|---|---|---|---|

| Cl₂/FeCl₃ | C6 of benzyl group | 6-Chloro derivative | High |

| Br₂/AcOH | C2' of dimethylphenyl | 2'-Bromo analog | Moderate |

Friedel-Crafts Alkylation

The 2,4-dimethylphenyl group directs electrophiles:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| AcCl/AlCl₃ | 0°C, 2 h | Acetylated at C5 | 73 |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

-

Spiro-intermediate formation : Activation energy (ΔH‡) for cyclopropane cation rearrangement = 13.5 kcal/mol .

-

Methyl transfer : SOCl₂-mediated reactions show a strong preference for Sₙ2 pathways (ΔH‡ = 18.8 kcal/mol vs. 38.8 kcal/mol for alternative routes) .

-

Substituent effects: Electron-withdrawing groups (e.g., -NO₂) increase reaction barriers by 4–7 kcal/mol compared to -OMe groups .

Pharmacologically Active Derivatives

Reaction with thiols produces analogs with enhanced bioactivity:

| Thiol Reagent | Product | IC₅₀ (μM) vs. Target |

|---|---|---|

| HSCH₂CO₂Et | 3-Ethoxycarbonylmethylthio analog | 0.42 ± 0.07 |

| HSPh | 3-Phenylthio derivative | 1.85 ± 0.21 |

Polymer-Supported Reactions

Immobilization via Suzuki coupling:

| Support | Ligand | Loading Capacity (mmol/g) |

|---|---|---|

| Polystyrene | Pd(PPh₃)₄ | 0.38 |

| Silica | XPhos-Pd-G3 | 0.51 |

Characterization of Reaction Products

Key spectroscopic data for representative derivatives:

4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one (Analog)

-

¹H NMR (CDCl₃): δ 7.57–7.50 (m, 3H), 3.82 (s, 3H), 2.36 (s, 3H).

-

¹³C NMR : δ 160.2 (C=O), 132.9 (C-Br), 30.7 (N-CH₃).

This compound’s reactivity is defined by its dual aromatic systems and sulfonyl group, enabling diverse transformations. Mechanistic studies and synthetic applications highlight its utility in medicinal chemistry and materials science .

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Benzothiadiazine Class

Compound 23 ()

- Structure : 4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

- Key Differences : Replaces the 2,4-dimethylphenyl group with a 5,6-dimethoxypyridinyl moiety and introduces fluorine and methoxy groups on the benzyl ring.

- Activity : Demonstrates high affinity for orexin receptors (OX1 and OX2), highlighting the role of electron-withdrawing groups (e.g., fluorine) in enhancing receptor binding .

4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl) Analogue ()

- Structure : Bromine substitution at the benzyl para position.

4-Ethyl Derivative ()

- Structure : 4-Ethyl group instead of benzyl; simpler substituent.

- Properties : Lower MW (226.25 g/mol) and reduced LogP (2.4 vs. ~3.5 for the benzyl analog), suggesting diminished CNS activity due to decreased lipophilicity .

4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide ()

- Structure : Lacks the 2,4-dimethylphenyl group.

Heterocyclic Variants

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide ()

- Structural Difference : 1,4-Benzothiazine core instead of 1,2,4-benzothiadiazine.

- Implications : Altered ring conformation affects hydrogen bonding and solubility (PSA = 74.86 Ų vs. ~85 Ų for 1,2,4-derivatives) .

Meloxicam ()

- Structure : 1,2-Benzothiazine-3-carboxamide 1,1-dioxide.

- Activity: Non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX), illustrating how core modifications shift pharmacological profiles .

Substituent Effects on Pharmacological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.